molecular formula C4H6FN3 B13637413 4-Fluoro-3-methyl-1H-pyrazol-5-amine

4-Fluoro-3-methyl-1H-pyrazol-5-amine

Cat. No.: B13637413
M. Wt: 115.11 g/mol
InChI Key: VLVFUURVLVONSP-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. The presence of a fluorine atom at position 4 and a methyl group at position 3 makes this compound unique. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methyl-1H-pyrazol-5-amine can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of 4-fluorophenylhydrazine with 3-methyl-2-butanone under acidic conditions can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-3-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorine atom enhances its binding affinity and selectivity. The compound can also modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine atom and the amino group in 4-Fluoro-3-methyl-1H-pyrazol-5-amine makes it unique. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C4H6FN3

Molecular Weight

115.11 g/mol

IUPAC Name

4-fluoro-5-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C4H6FN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8)

InChI Key

VLVFUURVLVONSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N)F

Origin of Product

United States

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